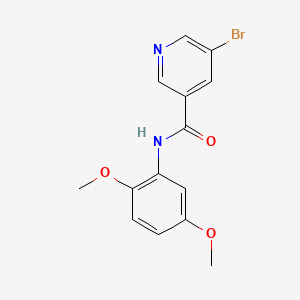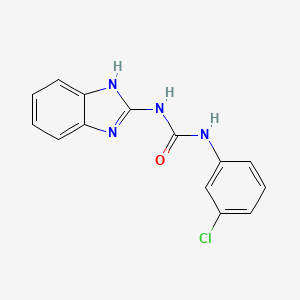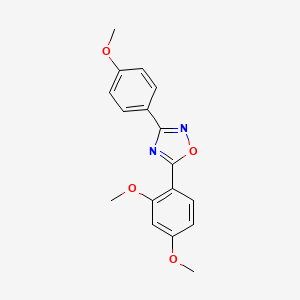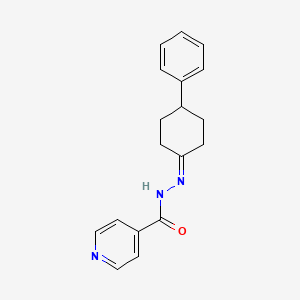![molecular formula C19H17NO2S B5775720 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)
2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one, also known as MBTH, is a chemical compound that belongs to the family of benzothiophene derivatives. It is a yellow crystalline powder that has been widely used in scientific research due to its various properties and applications.
Aplicaciones Científicas De Investigación
2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has been extensively used in scientific research due to its various applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron in biological samples. 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has also been used as a ligand for the synthesis of metal complexes with potential anticancer and antimicrobial activities. Additionally, 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has been used as a precursor for the synthesis of other benzothiophene derivatives with potential pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders. 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods of time without significant degradation. However, 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous systems. Additionally, 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one has been shown to exhibit some toxicity towards certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one in scientific research. One potential direction is the development of 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one-based fluorescent probes for the detection of other metal ions in biological samples. Another potential direction is the synthesis of 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one derivatives with improved pharmacological activities. Additionally, the use of 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one in combination with other compounds may lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one involves the condensation reaction between 4-morpholinylbenzaldehyde and 2-acetylbenzo[b]thiophene in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol at a temperature of 70-80°C for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-19-16-3-1-2-4-17(16)23-18(19)13-14-5-7-15(8-6-14)20-9-11-22-12-10-20/h1-8,13H,9-12H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZVWEYBZMZEJV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)


![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)


![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)